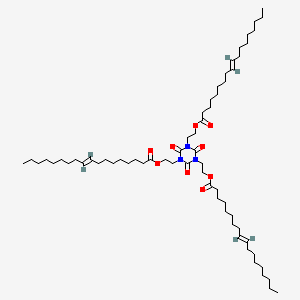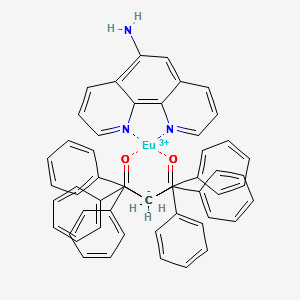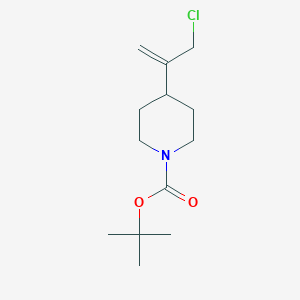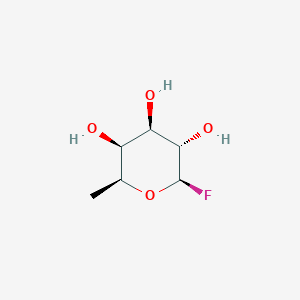
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is a fluorinated carbohydrate derivative This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which can significantly alter its chemical and biological properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol typically involves the fluorination of a suitable carbohydrate precursor. One common method is the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form deoxy derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deoxy derivatives.
Substitution: Formation of thiol or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry and the presence of a fluorine atom make it a valuable intermediate in the synthesis of fluorinated carbohydrates and other bioactive compounds.
Biology
In biological research, this compound can be used to study the effects of fluorination on carbohydrate metabolism and enzyme interactions. Fluorinated carbohydrates are often used as probes to investigate the mechanisms of carbohydrate-processing enzymes.
Medicine
In medicinal chemistry, this compound has potential applications as a drug candidate or as a precursor for the synthesis of pharmaceutical compounds. Fluorination can enhance the metabolic stability and bioavailability of drugs.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the development of new materials with enhanced performance characteristics.
Wirkmechanismus
The mechanism of action of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The presence of the fluorine atom can alter the compound’s binding affinity and specificity for these targets, leading to changes in enzyme activity and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
- (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Uniqueness
The uniqueness of (2R,3S,4R,5S,6S)-2-Fluoro-6-methyltetrahydro-2H-pyran-3,4,5-triol lies in its specific stereochemistry and the presence of a fluorine atom. These features can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C6H11FO4 |
|---|---|
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
(2R,3S,4R,5S,6S)-2-fluoro-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C6H11FO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,1H3/t2-,3+,4+,5-,6-/m0/s1 |
InChI-Schlüssel |
NEMRTLVVBHEBLV-KGJVWPDLSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)F)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)F)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



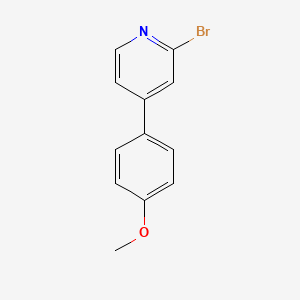
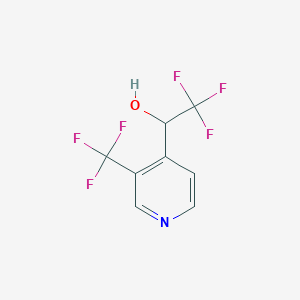
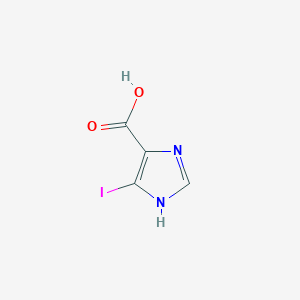
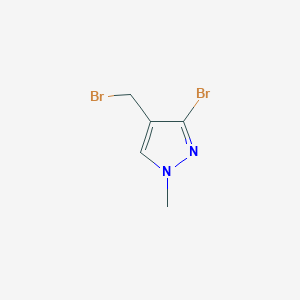
![Lithium thiazolo[5,4-c]pyridine-2-carboxylate](/img/structure/B15248248.png)
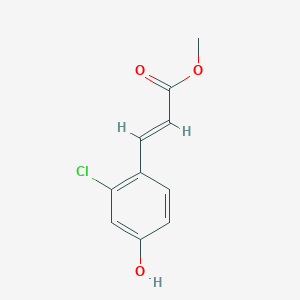

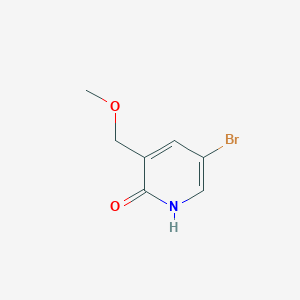
![(8S)-6-[2-(4-methoxyphenyl)ethyl]-2-(2-phenylethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15248270.png)
